Indium In 111 pentetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

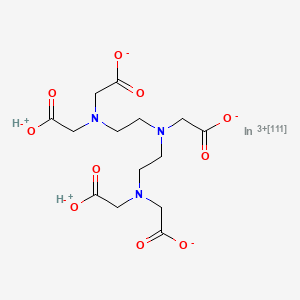

Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:

Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.

Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Target material | Cadmium-112 |

| Irradiation particle | Proton |

| Nuclear reaction | (p,2n) |

| Half-life of ¹¹¹In | 67.32 hours |

Chelation with DTPA

The purified indium-111 reacts with DTPA under controlled conditions to form the stable ¹¹¹In-DTPA complex. The reaction involves the replacement of indium’s labile ligands with DTPA’s carboxylate and amine groups .

Reaction Scheme:

In3++DTPA5−→[In(DTPA)]2−

Critical Reaction Conditions:

-

pH : Adjusted to 3.8–4.3 using sodium hydroxide or hydrochloric acid .

-

Temperature : Room temperature (20–25°C).

-

Purity Requirements :

Radiolabeling and Stability

The stability of ¹¹¹In-DTPA is influenced by pH, temperature, and competing ions.

Stability Data:

Decay Characteristics

Indium-111 undergoes electron capture decay to stable cadmium-111, emitting gamma photons used for imaging:

Decay Emissions :

| Photon Energy (keV) | Abundance (%) |

|---|---|

| 171.3 | 90.2 |

| 245.4 | 94.0 |

Decay Correction Factors:

| Time (hours) | Remaining Activity (%) |

|---|---|

| 0 | 100.0 |

| 24 | 73.9 |

| 48 | 54.6 |

| 72 | 40.3 |

Quality Control Metrics

Post-synthesis validation includes:

Radiochemical Purity Assessment :

| Component | Acceptable Threshold |

|---|---|

| ¹¹¹In-DTPA | ≥90% |

| Hydrophilic impurities | ≤5% |

| Non-elutable impurities | ≤2% |

Reaction Byproducts and Contaminants

Aplicaciones Científicas De Investigación

Radionuclide Cisternography

- Purpose : Primarily used to evaluate cerebrospinal fluid (CSF) circulation.

- Procedure : Administered intrathecally, it helps diagnose abnormalities in CSF flow, localize CSF leaks, and assess shunt patency.

- Case Study : A study on patients with suspected CSF leaks demonstrated that Indium In-111 pentetate effectively identified leak sites through subsequent imaging, guiding surgical intervention .

Oncology

- Tumor Localization : Indium In-111 pentetate can be conjugated with monoclonal antibodies to target specific antigens on tumor cells, enhancing the detection of malignancies such as lymphoma and prostate cancer.

- Case Study : In a cohort of patients with neuroendocrine tumors, imaging with Indium In-111 pentetate provided critical insights into tumor localization and metastasis, influencing treatment decisions .

Infection and Inflammation Assessment

- Mechanism : The agent's affinity for leukocytes allows it to track white blood cell migration to sites of infection or inflammation.

- Applications : Useful in diagnosing osteomyelitis, abscesses, and inflammatory bowel disease.

- Case Study : A clinical trial involving patients with suspected osteomyelitis showed that Indium In-111 pentetate imaging correlated well with clinical findings and guided effective treatment strategies .

Pharmacokinetics and Dosimetry

Indium In-111 pentetate is administered in a sterile solution, typically containing 1 mCi (37 MBq) per milliliter. The compound is rapidly excreted by the kidneys, with approximately 65% of the administered dose eliminated within 24 hours. This rapid clearance minimizes radiation exposure to surrounding tissues .

| Parameter | Value |

|---|---|

| Administered Dose | 1 mCi (37 MBq) |

| Renal Excretion (24 hours) | ~65% |

| Half-life | 2.8 days |

| Radiation Dose to Total Body | 0.41 mGy per 18.5 MBq |

Safety and Precautions

While Indium In-111 pentetate is generally safe when administered by trained professionals, precautions are necessary due to its radioactive nature. Potential adverse effects include allergic reactions and transient discomfort at the injection site. Adequate shielding and handling protocols must be followed to minimize radiation exposure for both patients and healthcare providers .

Mecanismo De Acción

The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .

Comparación Con Compuestos Similares

Indium In-111 pentetate is unique in its ability to form stable complexes with Indium-111, making it highly suitable for diagnostic imaging. Similar compounds include:

Indium In-111 oxine: Used for labeling leukocytes for infection imaging.

Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.

Iodine-131 labeled compounds: Used for both diagnostic imaging and therapeutic applications, but with different radiation properties compared to Indium-111.

Indium In-111 pentetate stands out due to its favorable pharmacokinetic properties, including efficient renal clearance and minimal background tissue accumulation, which are essential for achieving high-quality diagnostic images with low radiation exposure to the patient .

Propiedades

Key on ui mechanism of action |

Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. |

|---|---|

Número CAS |

135998-32-2 |

Fórmula molecular |

C14H20InN3O10 |

Peso molecular |

501.23 g/mol |

Nombre IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |

Clave InChI |

BLALCKLYSDDAOC-JWFOFJTQSA-K |

SMILES isomérico |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |

SMILES canónico |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.